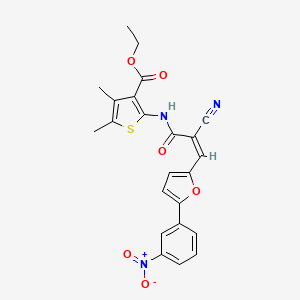

(Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6S/c1-4-31-23(28)20-13(2)14(3)33-22(20)25-21(27)16(12-24)11-18-8-9-19(32-18)15-6-5-7-17(10-15)26(29)30/h5-11H,4H2,1-3H3,(H,25,27)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSALDQVZKRMBC-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- A cyano group which enhances its reactivity.

- A nitrophenyl group that may contribute to its biological activity through redox reactions.

- A furan ring , known for its role in various biological interactions.

The molecular formula is , and it has been characterized using techniques such as NMR and mass spectrometry .

The proposed mechanisms through which (Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate exhibits its biological effects include:

- Topoisomerase Inhibition : Similar compounds have been shown to act as selective inhibitors of topoisomerase II, a critical enzyme involved in DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by increasing ROS levels, which can lead to cell death, particularly in cancerous cells .

- Cell Cycle Arrest : Studies indicate that compounds with similar structures can cause cell cycle arrest at the G1 phase, leading to apoptosis in cancer cell lines .

Anticancer Activity

A series of studies have evaluated the anticancer potential of (Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate against various cancer cell lines. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 27.6 | Topoisomerase II inhibition | |

| A549 (Lung Cancer) | 30.0 | ROS generation | |

| HCT116 (Colon Cancer) | 25.0 | Cell cycle arrest |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types at low micromolar concentrations.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary results suggest potential efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies

- Study on Breast Cancer Cells : In a controlled study, (Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate was tested on MDA-MB-231 cells. The compound demonstrated an IC50 of 27.6 µM, indicating strong antiproliferative effects compared to standard chemotherapeutic agents like paclitaxel .

- Topoisomerase Inhibition Assays : In vitro assays confirmed that this compound acts as a selective inhibitor of topoisomerase II without causing DNA intercalation, which is often associated with higher toxicity .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The target compound’s 5-(3-nitrophenyl)furan-2-yl group distinguishes it from analogs with substituted phenyl rings. Key comparisons include:

Core Structure Variations

The thiophene ring and terminal functional groups significantly influence physicochemical and biological properties:

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for preparing (Z)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

- Methodological Answer : The compound is synthesized via a two-step process:

Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, which contains an active methylene group.

Knoevenagel Condensation : React the intermediate with 3-nitrobenzaldehyde in toluene under reflux (5–6 hours) using piperidine and acetic acid as catalysts. Purify the product via recrystallization (e.g., ethanol). Yields typically range from 72% to 94% .

Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).

- ¹H NMR : Identify protons on the thiophene ring (δ 2.2–2.5 ppm for methyl groups), acrylamido protons (δ 6.5–7.5 ppm), and nitrophenyl aromatic protons (δ 7.8–8.5 ppm).

- Mass Spectrometry : Validate the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the proposed structure .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to measure IC₅₀ values.

- Anti-Inflammatory Activity : Employ carrageenan-induced rat paw edema models to assess inhibition of inflammation. Dose-response curves and statistical analysis (e.g., ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve stereoselectivity in the Knoevenagel condensation step?

- Methodological Answer :

- Catalyst Screening : Test alternatives to piperidine (e.g., pyrrolidine, DBU) to enhance Z/E selectivity.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) with toluene to study reaction kinetics and stereochemical outcomes.

- Temperature Control : Lower temperatures may favor kinetic control, reducing side products. Monitor reaction progress via TLC or HPLC .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data?

- Methodological Answer :

- Re-examine Reaction Purity : Use column chromatography or preparative HPLC to isolate impurities (e.g., unreacted aldehydes).

- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns.

- Theoretical Calculations : Compare experimental data with DFT-optimized structures (e.g., Gaussian software) to identify conformational mismatches .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-donating/withdrawing groups on the phenyl ring (e.g., -OCH₃, -CF₃) to assess impacts on bioactivity.

- Biological Testing : Corrogate antioxidant/anti-inflammatory data with Hammett σ values or lipophilicity (logP) measurements.

- Statistical Modeling : Use multivariate regression to identify key structural determinants of activity .

Q. What experimental approaches elucidate the mechanism of antioxidant activity?

- Methodological Answer :

- ROS Scavenging Assays : Quantify superoxide anion (O₂⁻) and hydroxyl radical (•OH) inhibition using chemiluminescence or fluorescence probes.

- Enzyme Inhibition Studies : Test interactions with NADPH oxidase or xanthine oxidase to identify molecular targets.

- Oxidative Stress Markers : Measure malondialdehyde (MDA) levels in cell cultures to evaluate lipid peroxidation suppression .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

- Standardize Protocols : Ensure consistent reaction conditions (e.g., solvent purity, catalyst ratios) and biological assay parameters (e.g., cell passage number, incubation time).

- Degradation Monitoring : Use accelerated stability studies (e.g., 40°C/75% RH) to identify labile functional groups (e.g., nitro or acrylamido moieties).

- Blinded Replication : Perform triplicate experiments across independent labs to validate reproducibility .

Q. What controls are essential when evaluating anti-inflammatory activity in vivo?

- Methodological Answer :

- Vehicle Control : Administer the solvent (e.g., DMSO/carboxymethylcellulose) to rule out excipient effects.

- Positive Control : Include a reference drug (e.g., indomethacin) to benchmark efficacy.

- Histopathological Analysis : Compare tissue sections from treated vs. untreated groups to assess inflammation resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.